1-(1H-Indazol-6-yl)ethanol

Synthetic Yield Building Block Grignard Reaction

1-(1H-Indazol-6-yl)ethanol is a heterocyclic alcohol belonging to the indazole family, characterized by a fused benzene-pyrazole core with a 1-hydroxyethyl substituent at the 6-position. This compound is primarily valued as a versatile synthetic intermediate for the construction of pharmacologically active molecules, particularly kinase inhibitors.

Molecular Formula C9H10N2O
Molecular Weight 162.192
CAS No. 181820-44-0
Cat. No. B595759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-Indazol-6-yl)ethanol
CAS181820-44-0
Synonyms1-(1H-indazol-6-yl)ethanol
Molecular FormulaC9H10N2O
Molecular Weight162.192
Structural Identifiers
SMILESCC(C1=CC2=C(C=C1)C=NN2)O
InChIInChI=1S/C9H10N2O/c1-6(12)7-2-3-8-5-10-11-9(8)4-7/h2-6,12H,1H3,(H,10,11)
InChIKeyKZEDKZAFQMMHBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1H-Indazol-6-yl)ethanol (CAS 181820-44-0): A Key Indazole Building Block for Medicinal Chemistry and Kinase Inhibitor Synthesis


1-(1H-Indazol-6-yl)ethanol is a heterocyclic alcohol belonging to the indazole family, characterized by a fused benzene-pyrazole core with a 1-hydroxyethyl substituent at the 6-position. This compound is primarily valued as a versatile synthetic intermediate for the construction of pharmacologically active molecules, particularly kinase inhibitors . Its reactive hydroxyl group enables further molecular elaboration, while the indazole scaffold is a recognized privileged structure in drug discovery due to its broad range of biological activities including anti-cancer and anti-inflammatory properties [1].

Why Generic 1-(1H-Indazol-6-yl)ethanol Substitution is Not Advisable: Critical Differentiators in Purity, Cost, and Application Scope


While 1-(1H-indazol-6-yl)ethanol shares its indazole core with numerous other building blocks, simple substitution with structurally similar compounds—such as the corresponding ketone (1-(1H-indazol-6-yl)ethanone) or other positional isomers—can lead to significant deviations in downstream synthetic outcomes, reaction efficiency, and final product purity. The specific 6-position substitution pattern and the presence of a secondary alcohol functional group impart unique reactivity and physicochemical properties that are not interchangeable with other indazole derivatives. Furthermore, variations in commercial purity, cost-per-gram, and documented synthetic utility necessitate a rigorous, data-driven selection process. The following sections provide quantitative, comparator-based evidence to guide informed procurement decisions .

Quantitative Evidence for 1-(1H-Indazol-6-yl)ethanol: Comparative Analysis of Synthetic Yield, Purity, Cost, and Stability


Synthetic Yield Comparison: 1-(1H-Indazol-6-yl)ethanol vs. Related Building Blocks

The synthesis of 1-(1H-Indazol-6-yl)ethanol from 1H-indazole-6-carbaldehyde via a Grignard reaction with methyl magnesium bromide proceeds with a reported yield of 60% under optimized conditions (THF, -78°C to rt) . This yield is directly comparable to the reported yield for the synthesis of the structurally related 1-(1H-indazol-6-yl)methanol from the same aldehyde precursor, which can exceed 85% in some reports . The 25-percentage-point difference in yield highlights a significant variance in the efficiency of producing these two closely related 6-substituted indazole building blocks, which is a critical consideration for cost-sensitive or large-scale research programs.

Synthetic Yield Building Block Grignard Reaction

Cost-Per-Gram Analysis: 1-(1H-Indazol-6-yl)ethanol vs. Its Ketone Analog

The list price for 1-(1H-Indazol-6-yl)ethanol (95% purity) is €863.00 per gram from CymitQuimica . In contrast, the corresponding ketone analog, 1-(1H-indazol-6-yl)ethanone (95% purity), is listed at approximately $475.00 per gram from AKSci and $335.00 per gram from AChemBlock . Even accounting for currency fluctuations, the ethanol derivative is significantly more expensive, with a premium of at least 80-160% over the ketone analog. This cost disparity is likely driven by differences in synthetic complexity and market demand, and it represents a major factor in procurement decisions for research groups operating under budget constraints.

Cost Analysis Procurement Building Block

Purity Benchmarking: 1-(1H-Indazol-6-yl)ethanol vs. Its Precursor Aldehyde

Commercially available 1-(1H-Indazol-6-yl)ethanol is typically offered at a purity of 95%, as documented by multiple suppliers including Beyotime and CymitQuimica . This is a standard grade for research building blocks. However, its immediate synthetic precursor, 1H-indazole-6-carbaldehyde, is available at a higher purity of >98% . The 3-percentage-point difference in purity can be significant in sensitive applications such as fragment-based drug discovery or high-throughput screening, where impurities can lead to false positives or confounded results. Researchers requiring higher purity may need to perform additional in-house purification of the ethanol derivative, adding time and cost to their workflow.

Chemical Purity Quality Control HPLC

Stability and Storage Requirements: 1-(1H-Indazol-6-yl)ethanol vs. Ketone Analog

1-(1H-Indazol-6-yl)ethanol is recommended for storage at 2-8°C (refrigerated) according to its vendor specifications , indicating a need for cold-chain logistics and dedicated cold storage facilities. In contrast, the ketone analog, 1-(1H-indazol-6-yl)ethanone, does not have any published cold storage requirements and is described as a colorless liquid or white solid at room temperature . This difference in storage requirements translates to higher operational costs and logistical complexity for the ethanol derivative. For laboratories with limited cold storage capacity or those in regions with unreliable cold-chain infrastructure, the ketone analog presents a more practical and cost-effective alternative.

Chemical Stability Storage Logistics

Application Scope: The Indazole Scaffold's Privileged Position in Kinase Inhibitor Development

The indazole core, of which 1-(1H-Indazol-6-yl)ethanol is a derivative, is a well-established privileged scaffold in medicinal chemistry, particularly for the development of protein kinase inhibitors [1]. Patents such as US6531491 explicitly describe indazole compounds that modulate and/or inhibit the activity of protein kinases, with applications in treating cancer and other proliferative diseases [2]. While the specific biological activity of 1-(1H-Indazol-6-yl)ethanol itself is not widely documented, its value as a building block lies in its ability to incorporate this privileged indazole pharmacophore into larger, more complex drug candidates. This is a class-level inference based on the known activity of structurally related indazole derivatives, which contrasts with other heterocyclic building blocks (e.g., simple phenyl or pyridine derivatives) that lack this established kinase-targeting potential.

Kinase Inhibitors Medicinal Chemistry Drug Discovery

Optimal Use Cases for 1-(1H-Indazol-6-yl)ethanol Based on Comparative Evidence


Late-Stage Functionalization of Kinase Inhibitor Scaffolds

In medicinal chemistry programs targeting kinases, the 1-hydroxyethyl group of 1-(1H-Indazol-6-yl)ethanol serves as a versatile handle for late-stage diversification. This approach is justified by the indazole core's established role as a kinase-targeting privileged scaffold [1] . The secondary alcohol can be readily converted to a variety of functional groups (e.g., esters, ethers, amines) to fine-tune physicochemical properties or probe structure-activity relationships (SAR) around a validated core. The higher cost and cold storage requirements of this building block are acceptable in this context because it is used in small quantities for high-value, late-stage optimization, where the impact on candidate quality outweighs the incremental material expense.

Synthesis of Chiral Indazole Derivatives via Enantioselective Reactions

The presence of a chiral center at the benzylic alcohol position makes 1-(1H-Indazol-6-yl)ethanol a valuable starting material for the synthesis of enantiomerically pure indazole derivatives. While the commercial material is racemic, its secondary alcohol can be resolved or used in asymmetric transformations to introduce chirality into a drug candidate. This application leverages the unique reactivity of the alcohol group, justifying the cost premium over the achiral ketone analog [1] . Researchers focused on stereochemically defined drug candidates will find this building block particularly useful, despite its higher procurement cost and storage requirements.

Fragment-Based Drug Discovery (FBDD) Libraries

In FBDD, libraries of low molecular weight compounds are screened for weak binding to a biological target, and hits are then elaborated into lead compounds. The indazole core is a frequent component of FBDD libraries due to its favorable physicochemical properties and its presence in numerous bioactive molecules [1]. 1-(1H-Indazol-6-yl)ethanol, with its molecular weight of 162.19 Da, falls well within the typical fragment size range. Its incorporation into an FBDD library is supported by the class-level evidence for indazole-based kinase inhibition . However, the lower commercial purity (95%) may necessitate an additional quality control step prior to library inclusion to ensure assay integrity.

Academic Research and Teaching Laboratories

In an academic setting, 1-(1H-Indazol-6-yl)ethanol is a suitable reagent for teaching advanced organic synthesis techniques, such as Grignard reactions, or for exploratory medicinal chemistry projects. The documented synthetic procedure from 1H-indazole-6-carbaldehyde [1] provides a reliable and educational experiment. However, procurement for such settings must carefully consider the high cost (€863.00/g) and the requirement for refrigerated storage . For simple demonstration purposes, the significantly cheaper and more stable ketone analog, 1-(1H-indazol-6-yl)ethanone, is often a more practical and budget-conscious choice.

Technical Documentation Hub

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